molecular formula C12H18N2O4 B1217491 Pyridosine CAS No. 31489-08-4

Pyridosine

Cat. No. B1217491
CAS RN: 31489-08-4
M. Wt: 254.28 g/mol
InChI Key: HNGPZFLHRXCYGZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pyridoxine in Treatment of Neuropathy

Pyridoxine, a form of vitamin B6, has been studied for its role in neuroprotection and treatment of neuropathies. Potter et al. (2014) explored the potential of Glutamate Carboxypeptidase II inhibition in improving pyridoxine-induced neuropathy in rats. Their findings suggest that this approach may be beneficial against peripheral sensory neuropathy caused by pyridoxine (Potter et al., 2014). Additionally, Perry et al. (2007) investigated the effects of glucagon-like peptide-1 receptor agonism on pyridoxine-induced peripheral neuropathy, indicating a potential role for these peptides in neuropathy treatment (Perry et al., 2007).

Pyridoxine in Seizure Disorders

Pyridoxine has been recognized for its effectiveness in treating pyridoxine-dependent and pyridoxine-responsive seizures. Baxter (2001) highlighted that pyridoxine dependency was one of the first genetically mediated seizure disorders to be recognized, with ongoing research into its biochemical abnormality and gene locus (Baxter, 2001). Haenggeli et al. (1991) summarized both clinical and therapeutic aspects of pyridoxine-dependent seizures, emphasizing the necessity of life-long supplementation with pyridoxine for treatment (Haenggeli et al., 1991).

Pyridoxine in Cancer Treatment

A study by Yoshimura et al. (2014) evaluated the use of pyridoxine to prevent hand-foot syndrome associated with capecitabine therapy in breast cancer patients. This study highlights the potential of pyridoxine in alleviating side effects of cancer treatment (Yoshimura et al., 2014).

Pyridoxine in Environmental Toxicology

The role of dietary pyridoxine in ameliorating the effects of environmental toxicants has been explored by Akhtar et al. (2012). Their study on Labeo rohita fingerlings exposed to endosulfan showed that dietary pyridoxine supplementation could mitigate the negative effects of this toxicant (Akhtar et al., 2012).

Pyridoxine in Photosensitivity Treatment

Ross and Moss (1990) reported on the efficacy of pyridoxine in reducing photosensitivity in patients with erythropoietic protoporphyria, indicating another therapeutic application of pyridoxine (Ross & Moss, 1990).

Chemical Modifications for Biological Applications

Pawar et al. (2022) provided an overview of the chemical modifications of pyridoxine for biological applications, highlighting its significance in various disease areas and pointing towards directions for future research (Pawar et al., 2022).

Pyridoxine in Clinical Neurology

Bernstein (1990) discussed the potential of pyridoxine in clinical neurology, emphasizing its application in treating seizures and other neurological disorders (Bernstein, 1990).

properties

IUPAC Name

(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGPZFLHRXCYGZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953486
Record name 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridosine

CAS RN

31489-08-4
Record name (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31489-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridosine
Reactant of Route 2
Pyridosine
Reactant of Route 3
Pyridosine
Reactant of Route 4
Pyridosine
Reactant of Route 5
Pyridosine
Reactant of Route 6
Pyridosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.